molecular formula C7H10O B076193 2-Isopropylfuran CAS No. 10599-59-4

2-Isopropylfuran

Cat. No. B076193
CAS RN: 10599-59-4
M. Wt: 110.15 g/mol
InChI Key: AFOPCURQYRRFRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Isopropylfuran derivatives, particularly the enantiomers of 2,3-dihydro-2-isopropyl-2,5-dimethylfuran, has been achieved through various synthetic routes. A notable method involves the Sharpless asymmetric epoxidation reaction, starting from compounds like (R)-(-)-linalool (Mori, Ebata, & Takechi, 1984). Another approach for synthesizing (R)-2,3-dihydro-2,5-dimethyl-2-isopropylfuran utilized a 1,3-oxathiane intermediate, showcasing the versatility in synthetic strategies for accessing these compounds (Bai & Eliel, 1991).

Molecular Structure Analysis

The molecular structure of 2-Isopropylfuran derivatives has been elucidated through various spectroscopic techniques, including NMR, IR, MS, and X-ray crystallography. For instance, the structure of [(2,3-O-Isopropylidene-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-triphenylstannane was confirmed, highlighting the detailed structural insights obtainable for such compounds (Burnett, Cox, & Wardell, 1998).

Chemical Reactions and Properties

2-Isopropylfuran and its derivatives undergo various chemical reactions, reflecting their reactive nature and chemical versatility. Stereoselective synthesis techniques have been developed to produce 2-isopropyl 1,4-dienes, demonstrating the compound's utility in creating complex molecular architectures with high stereospecificity (Álvarez, Cuvigny, Penhoat, & Julia, 1988).

Physical Properties Analysis

The physical properties of 2-Isopropylfuran, such as boiling point, melting point, and solubility, are essential for its application in various synthetic contexts. However, specific details on these properties require further exploration in the literature, indicating an area for future research.

Chemical Properties Analysis

The chemical properties of 2-Isopropylfuran, including reactivity with different chemical reagents, stability under various conditions, and its role as a precursor in organic synthesis, are critical for its effective use in chemical synthesis. The synthesis and characterization of compounds like 2-isopropylfuro(2,3-b)quinolines from 3-(3-methylbut-1-enyl)-2-quinolones underscore the compound's chemical utility (Ramesh, Mohan, & Shanmugam, 1984).

Scientific Research Applications

  • Anticancer Activity : Fused isopropylfuran units are present in bioactive natural products like psorospermin and have been implied in DNA alkylation, showcasing potential in anticancer drug development (Nguyen et al., 2009).

  • Pharmaceutical and Drug Research : Isopropylfuran derivatives like 5-APB and 6-APB have been studied for their stimulant and entactogenic effects, contributing to research on psychoactive substances (Stańczuk et al., 2013).

  • Biomarker Research : Isoprostanes, which include isopropylfuran derivatives, have been explored as bioactive products of lipid peroxidation and biomarkers in various clinical conditions like oxidative stress, diabetes, and atherosclerosis (Basu, 2004).

  • Pheromone Synthesis : Isopropylfuran is used in the synthesis of insect pheromones, contributing to studies in entomology and pest control (Bai & Eliel, 1991).

  • Anesthetic Research : Studies on general anesthetics like isoflurane involve isopropylfuran derivatives to understand their impact on neuronal activity and sensory processing in medical research (Lissek et al., 2016).

  • Environmental Monitoring : The presence of isopropyl derivatives like isopropylmethylphenol in river waters indicates the environmental impact of cosmetics and household detergents, aiding in environmental monitoring and pollution studies (Kimura et al., 2014).

  • Food Science Research : Research on soybean oil oxidation and flavor formation involves compounds like 2-pentylfuran, a derivative of isopropylfuran, contributing to studies in food science and technology (Min et al., 2003).

Safety And Hazards

2-Isopropylfuran is considered hazardous. It is extremely flammable and can cause skin and eye irritation. It is suspected of causing genetic defects and may cause cancer. It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-propan-2-ylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6(2)7-4-3-5-8-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOPCURQYRRFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480176
Record name 2-isopropylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylfuran

CAS RN

10599-59-4
Record name 2-(1-Methylethyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10599-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-isopropylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ISOPROPYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B44A434J7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Isopropylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040278
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
X Bai, EL Eliel - The Journal of Organic Chemistry, 1991 - ACS Publications
The cyclic enol ether 2, 3-dihydro-2, 5-dimethyl-2-iso-propylfuran (1) has been identified1 2as a sex-specific at-tractant from females of the beetle Hylecoetus dermestoides L. The …
Number of citations: 10 pubs.acs.org
G Laguzzi, M Speranza - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
Isopropyl cation, obtained in the dilute gas state from the γ-radiolysis of propane, has been allowed to react with pyrrole (1), N-methylpyrrole (2), furan (3), and thiophene (4), both neat …
Number of citations: 13 pubs.rsc.org
P Weyerstahl, J Brendel - Liebigs Annalen der Chemie, 1988 - Wiley Online Library
Abstract Starting from 2‐methylfuran (1), a simple synthesis of the natural product 5‐methyl‐2‐isopropylfuran (5) on a multigram scale is described.
CW Zhou, JM Simmie, KP Somers… - The Journal of …, 2017 - ACS Publications
… allylic hydrogen atom; 1-butene, 1-pentene, 2-ethylfuran, ethylbenzene, and n-propylbenzene containing the secondary allylic hydrogen atom; 3-methyl-1-butene, 2-isopropylfuran, and …
Number of citations: 42 pubs.acs.org
B Rindone, C Scolastico - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… Under these experimental conditions furfuryl alcohol was converted (78%) into the corresponding thioether (13) and furfural yielded the thioacetal (14) (80%); 2-isopropylfuran did not …
Number of citations: 5 pubs.rsc.org
J Jurczak, S Belniak - High Pressure Research, 1993 - Taylor & Francis
… The regioisomer composition was even more differentiated in the reaction with 2-isopropylfuran (4c), where the product of substitution at position 5 of the furan ring (7c) definitely …
Number of citations: 4 www.tandfonline.com
A Marcilla, A Gómez-Siurana, D Berenguer Muñoz… - 2015 - rua.ua.es
The effect of three synthesised mesoporous catalysts (a SBA-15 and two MCM-41) on the smoke of two reference tobaccos (1R5F and 3R4F) has been studied. Mixtures of the catalysts …
Number of citations: 12 rua.ua.es
P Bravo, M Frigerio, C Ticozzi - Journal of heterocyclic …, 1988 - Wiley Online Library
… compounds derived through cyclization of prenylated hydroxy precursors, oxygen heterocycles possessing a 2-isopropylfuran or a 2,2-dimethylpyran skeleton are by far more rare than …
Number of citations: 2 onlinelibrary.wiley.com
DJ Chadwick, J Chambers, HE Hargraves… - Journal of the …, 1973 - pubs.rsc.org
A series of heterocyclic 2-carbaldehydes and 2-[2H]carbaldehydes have been prepared, most of them by Vilsmeier formylation of mono- and di-substituted furans and thiophens. …
Number of citations: 7 pubs.rsc.org
BA McKeown, BM Prince, Z Ramiro, TB Gunnoe… - Acs …, 2014 - ACS Publications
… After 4 h at 100 C, complex 1b catalyzes the formation of 2-isopropylfuran and 2-n-propylfuran in an approximate 44:1 ratio, as determined by comparison of peak areas from GC/MS …
Number of citations: 37 pubs.acs.org

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